molecular formula C13H15F3O5S B017479 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester CAS No. 138333-09-2

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

Cat. No. B017479
CAS RN: 138333-09-2
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Ester compounds are commonly used in a wide variety of applications, including in the production of polymers, plasticizers, resins, and more .


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction known as esterification . This involves the reaction of an alcohol and a carboxylic acid, which produces an ester and water .


Molecular Structure Analysis

The molecular structure of esters typically involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of “4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester”, it would be expected to contain these functional groups, along with a phenyl group attached to the carbon atom .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the reverse of esterification. Under acidic or basic conditions, esters can react with water to form alcohols and acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant odors and are commonly used in food flavorings and fragrances .

Mechanism of Action

The mechanism of action for esters typically involves nucleophilic attack on the carbonyl carbon, followed by proton transfers and the breaking of the C-O bond .

Safety and Hazards

Like all chemicals, esters can present safety hazards. They can be irritants and may be harmful if swallowed or come into contact with the skin . Always refer to the specific Safety Data Sheet (SDS) for detailed safety information .

Future Directions

Esters, including complex ones like the one you mentioned, continue to be a focus of research due to their wide range of applications. Future research directions could involve the development of new synthesis methods, exploration of new reactions, and the design of esters with specific properties for use in various industries .

properties

IUPAC Name

ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436075
Record name 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

CAS RN

138333-09-2
Record name 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Reactant of Route 2
Reactant of Route 2
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Reactant of Route 3
Reactant of Route 3
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Reactant of Route 4
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Reactant of Route 5
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Reactant of Route 6
4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.